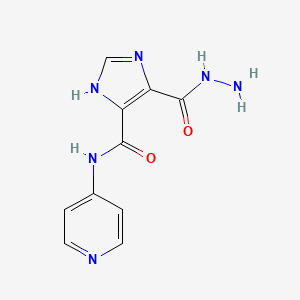
4-(hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydrazinecarbonyl group, a pyridin-4-yl moiety, and an imidazole-5-carboxamide framework, making it a versatile molecule for chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the imidazole ring. The pyridin-4-yl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the hydrazinecarbonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyridin-4-yl and imidazole moieties can interact with receptors or other proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A compound with similar pyridinyl groups but different functional groups.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Contains a pyridinyl group and a triazole ring, offering different reactivity and applications.
Uniqueness
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide is unique due to its combination of hydrazinecarbonyl, pyridin-4-yl, and imidazole-5-carboxamide groups. This unique structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
627470-11-5 |
|---|---|
Formule moléculaire |
C10H10N6O2 |
Poids moléculaire |
246.23 g/mol |
Nom IUPAC |
4-(hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H10N6O2/c11-16-10(18)8-7(13-5-14-8)9(17)15-6-1-3-12-4-2-6/h1-5H,11H2,(H,13,14)(H,16,18)(H,12,15,17) |
Clé InChI |
TZFUVSRIPMYBSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1NC(=O)C2=C(N=CN2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


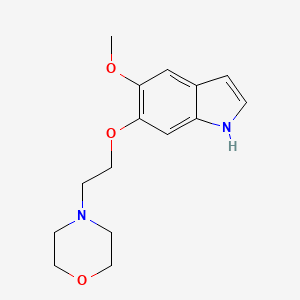
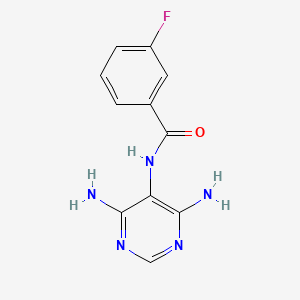

![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)

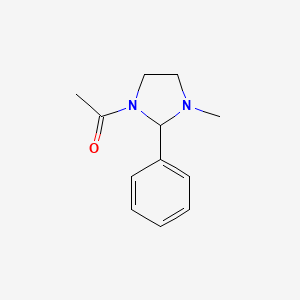


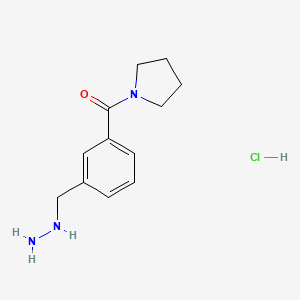
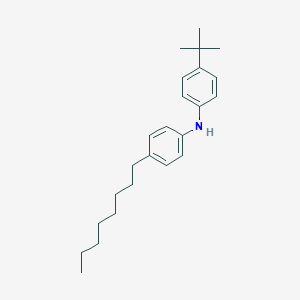
![Di-tert-butyl 6-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B12937562.png)
![tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B12937566.png)


